4H-1-Benzopyran-4-one, 2-(1,3-benzodioxol-5-yl)-5,7-dimethoxy-
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Overview
Description
2-(benzo[d][1,3]dioxol-5-yl)-5,7-dimethoxy-4H-chromen-4-one is a complex organic compound that belongs to the class of chromones. Chromones are known for their diverse biological activities and are often found in natural products. This particular compound features a benzo[d][1,3]dioxole moiety, which is a structural motif present in various bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzo[d][1,3]dioxol-5-yl)-5,7-dimethoxy-4H-chromen-4-one typically involves multiple steps. One common method starts with the preparation of the benzo[d][1,3]dioxole moiety, which is then coupled with a chromone precursor. The reaction conditions often include the use of catalysts such as fused zinc chloride in acetic anhydride . The reaction mixture is stirred at room temperature for several hours, followed by purification steps to isolate the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(benzo[d][1,3]dioxol-5-yl)-5,7-dimethoxy-4H-chromen-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the methoxy groups, often using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride in dimethylformamide with alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antidiabetic agent.
Medicine: Explored for its anticancer properties, particularly in inducing apoptosis in cancer cells.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which 2-(benzo[d][1,3]dioxol-5-yl)-5,7-dimethoxy-4H-chromen-4-one exerts its effects involves several molecular targets and pathways:
Anticancer Activity: It induces apoptosis in cancer cells by causing cell cycle arrest at the S phase and inhibiting DNA synthesis.
Antidiabetic Activity: It inhibits α-amylase, reducing blood glucose levels.
Comparison with Similar Compounds
Similar Compounds
1-(benzo[d][1,3]dioxol-5-yl)-3-N-fused heteroaryl indoles: These compounds also exhibit anticancer properties by targeting microtubules.
Benzo[d][1,3]dioxole substituted organo selenium compounds: Known for their antioxidant and antitumor activities.
Uniqueness
2-(benzo[d][1,3]dioxol-5-yl)-5,7-dimethoxy-4H-chromen-4-one is unique due to its dual functionality, exhibiting both anticancer and antidiabetic properties. This dual activity makes it a promising candidate for further research and development in multiple therapeutic areas.
Properties
CAS No. |
89029-12-9 |
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Molecular Formula |
C18H14O6 |
Molecular Weight |
326.3 g/mol |
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-5,7-dimethoxychromen-4-one |
InChI |
InChI=1S/C18H14O6/c1-20-11-6-16(21-2)18-12(19)8-14(24-17(18)7-11)10-3-4-13-15(5-10)23-9-22-13/h3-8H,9H2,1-2H3 |
InChI Key |
MGZNLFNSCDJZGJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C(=C1)OC)C(=O)C=C(O2)C3=CC4=C(C=C3)OCO4 |
Origin of Product |
United States |
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